molecular formula C10H14N2O3 B12357403 4a,5a,6,7,8,9,9a,9b-octahydro-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

4a,5a,6,7,8,9,9a,9b-octahydro-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B12357403
M. Wt: 210.23 g/mol
InChI Key: XBGAJDNGNJEHPN-UHFFFAOYSA-N
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Description

4a,5a,6,7,8,9,9a,9b-octahydro-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines elements of both benzofuran and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5a,6,7,8,9,9a,9b-octahydro-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4a,5a,6,7,8,9,9a,9b-octahydro-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4a,5a,6,7,8,9,9a,9b-octahydro-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4a,5a,6,7,8,9,9a,9b-octahydro-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzocycloheptene: Shares a similar structural motif but differs in functional groups and overall reactivity.

    2-(2-Hydroxybut-3-en-2-yl)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e]benzofuran-4,5-diol: Another complex organic compound with a related structure.

Uniqueness

4a,5a,6,7,8,9,9a,9b-octahydro-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione is unique due to its specific combination of benzofuran and pyrimidine elements. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

4a,5a,6,7,8,9,9a,9b-octahydro-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O3/c13-9-8-7(11-10(14)12-9)5-3-1-2-4-6(5)15-8/h5-8H,1-4H2,(H2,11,12,13,14)

InChI Key

XBGAJDNGNJEHPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3C(O2)C(=O)NC(=O)N3

Origin of Product

United States

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